molecular formula C12H12O2 B14277574 2-(Prop-1-en-1-yl)phenyl prop-2-enoate CAS No. 151597-71-6

2-(Prop-1-en-1-yl)phenyl prop-2-enoate

Cat. No.: B14277574
CAS No.: 151597-71-6
M. Wt: 188.22 g/mol
InChI Key: PXSOMGUVJBEPNC-UHFFFAOYSA-N
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Description

2-(Prop-1-en-1-yl)phenyl prop-2-enoate is an organic compound with the molecular formula C12H12O2 It is a derivative of phenyl prop-2-enoate, where the phenyl group is substituted with a prop-1-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-1-en-1-yl)phenyl prop-2-enoate can be achieved through the esterification of phenyl prop-2-enoic acid with prop-1-en-1-ol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of azeotropic dehydration techniques. This method includes the use of a solvent like benzene and an esterification catalyst such as cerium sulfate, followed by a reflux reaction .

Chemical Reactions Analysis

Types of Reactions

2-(Prop-1-en-1-yl)phenyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(Prop-1-en-1-yl)phenyl prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Prop-1-en-1-yl)phenyl prop-2-enoate involves its interaction with various molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways . These ROS can then interact with cellular components, leading to various biochemical effects.

Comparison with Similar Compounds

2-(Prop-1-en-1-yl)phenyl prop-2-enoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ester linkage and the presence of the prop-1-en-1-yl group, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

151597-71-6

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

(2-prop-1-enylphenyl) prop-2-enoate

InChI

InChI=1S/C12H12O2/c1-3-7-10-8-5-6-9-11(10)14-12(13)4-2/h3-9H,2H2,1H3

InChI Key

PXSOMGUVJBEPNC-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=CC=CC=C1OC(=O)C=C

Origin of Product

United States

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